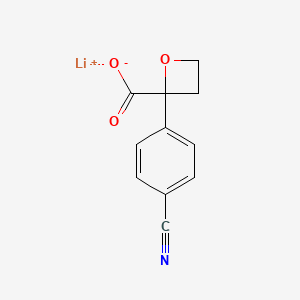
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate is a chemical compound that features a lithium ion coordinated to a 2-(4-cyanophenyl)oxetane-2-carboxylate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate typically involves the reaction of 2-(4-cyanophenyl)oxetane-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives with modified functional groups.
Reduction: Amino-substituted oxetane derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism by which Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the oxetane moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium(1+)2-(4-cyanophenyl)oxirane-2-carboxylate: Similar structure but with an oxirane ring instead of an oxetane ring.
Lithium(1+)2-(4-cyanophenyl)tetrahydrofuran-2-carboxylate: Similar structure but with a tetrahydrofuran ring.
Uniqueness
Lithium(1+)2-(4-cyanophenyl)oxetane-2-carboxylate is unique due to its oxetane ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The presence of the cyano group also enhances its potential for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C11H8LiNO3 |
|---|---|
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
lithium;2-(4-cyanophenyl)oxetane-2-carboxylate |
InChI |
InChI=1S/C11H9NO3.Li/c12-7-8-1-3-9(4-2-8)11(10(13)14)5-6-15-11;/h1-4H,5-6H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
BARIXCIBAXMCSX-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1COC1(C2=CC=C(C=C2)C#N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


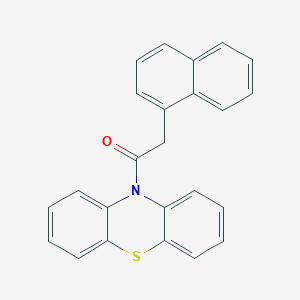
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
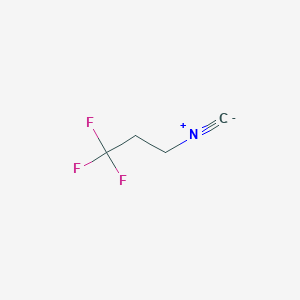
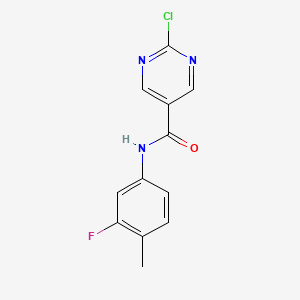
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
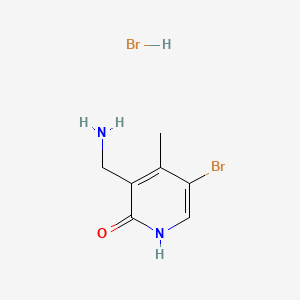
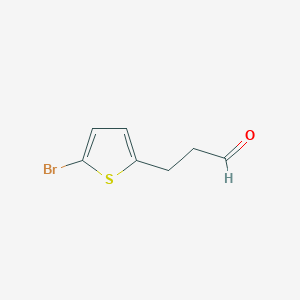
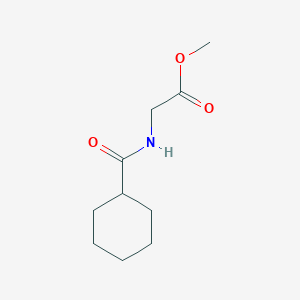

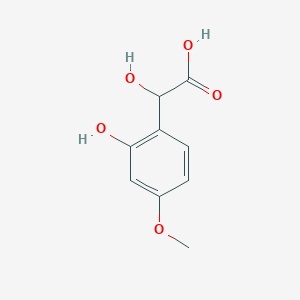
![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
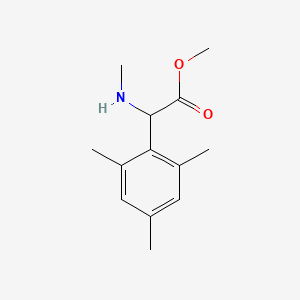
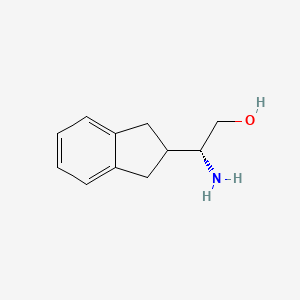
![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
